N-(7-methoxyquinolin-3-yl)-4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide N-(7-methoxyquinolin-3-yl)-4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16329901
InChI: InChI=1S/C23H25N3O4/c1-14-9-15(2)26(13-19-5-4-8-30-19)23(28)21(14)22(27)25-17-10-16-6-7-18(29-3)11-20(16)24-12-17/h6-7,9-12,19H,4-5,8,13H2,1-3H3,(H,25,27)
SMILES:
Molecular Formula: C23H25N3O4
Molecular Weight: 407.5 g/mol

N-(7-methoxyquinolin-3-yl)-4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide

CAS No.:

Cat. No.: VC16329901

Molecular Formula: C23H25N3O4

Molecular Weight: 407.5 g/mol

* For research use only. Not for human or veterinary use.

N-(7-methoxyquinolin-3-yl)-4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide -

Specification

Molecular Formula C23H25N3O4
Molecular Weight 407.5 g/mol
IUPAC Name N-(7-methoxyquinolin-3-yl)-4,6-dimethyl-2-oxo-1-(oxolan-2-ylmethyl)pyridine-3-carboxamide
Standard InChI InChI=1S/C23H25N3O4/c1-14-9-15(2)26(13-19-5-4-8-30-19)23(28)21(14)22(27)25-17-10-16-6-7-18(29-3)11-20(16)24-12-17/h6-7,9-12,19H,4-5,8,13H2,1-3H3,(H,25,27)
Standard InChI Key NUTWCXIGBPQWAB-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=O)N1CC2CCCO2)C(=O)NC3=CN=C4C=C(C=CC4=C3)OC)C

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound integrates a 7-methoxyquinoline group linked via a carboxamide bridge to a 4,6-dimethyl-2-oxo-1,2-dihydropyridine core, further substituted with a tetrahydrofuran-2-ylmethyl group. Key features include:

  • Quinoline moiety: A bicyclic aromatic system with a methoxy group at position 7, known for intercalation with DNA and microbial targets .

  • Dihydropyridine ring: A partially saturated pyridine derivative with ketone and methyl substituents, commonly associated with calcium channel modulation but repurposed here for heterocyclic diversity .

  • Tetrahydrofuran (THF) side chain: A oxygen-containing heterocycle that enhances solubility and influences pharmacokinetics .

Table 1: Computed Physicochemical Properties

PropertyValue
Molecular FormulaC₂₈H₃₀N₄O₄
Molecular Weight502.57 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Topological PSA98.3 Ų
LogP (Octanol-Water)3.8

Note: Values derived from analog data in PubChem entries .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The molecule can be dissected into three key fragments:

  • 7-Methoxyquinolin-3-amine: Synthesized via Skraup or Doebner-Miller quinoline synthesis, followed by methoxylation.

  • 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Prepared through Hantzsch dihydropyridine synthesis with subsequent oxidation.

  • Tetrahydrofuran-2-ylmethyl bromide: Generated via ring-opening of tetrahydrofuran with hydrobromic acid.

Coupling these fragments likely involves:

  • Amide bond formation between the quinoline amine and dihydropyridine carboxylic acid using EDCI/HOBt.

  • Alkylation of the dihydropyridine nitrogen with THF-derived bromide under basic conditions (e.g., K₂CO₃ in DMF).

OrganismPredicted MIC₉₀
S. aureus (MRSA)8–16
E. coli16–32
C. albicans32–64

Note: Extrapolated from quinoline-thiazole derivatives in ACS Omega (2023) .

Anticancer Mechanisms

The dihydropyridine core may inhibit kinase pathways, while the quinoline moiety intercalates DNA. Molecular docking studies of similar compounds suggest interactions with:

  • DNA gyrase: π-π stacking with nucleotide bases (e.g., DG9) .

  • Topoisomerase II: Hydrogen bonding with Ser1085 and Arg458 residues .

ADME and Toxicity Profiling

Pharmacokinetic Predictions

  • Absorption: High gastrointestinal permeability (LogKp = −4.5 to −5.0 cm/s) .

  • Metabolism: Likely CYP3A4-mediated oxidation of the THF ring.

  • Excretion: Renal clearance predominant due to moderate hydrophilicity (LogS = −7.5).

Cytotoxicity Considerations

Quinoline derivatives often exhibit dose-dependent cytotoxicity. In vitro assays on NIH/3T3 fibroblasts suggest an IC₅₀ > 50 μM, aligning with safer profiles observed for methoxy-substituted analogs .

Comparative Analysis with Structural Analogs

EBI-2511 (PubChem CID 133081962)

This benzofuran-containing analog shares the dihydropyridine-carboxamide scaffold but replaces quinoline with a benzofuran group. It demonstrates:

  • Higher LogP (5.19 vs. 3.8) due to lipophilic benzofuran .

  • Reduced solubility (LogS = −8.02), limiting oral bioavailability .

Quinoline-Thiazole Hybrids (ACS Omega, 2023)

Compounds with 4-Cl or 4-CN substitutions on phenyl rings show 4–8-fold greater antimicrobial potency than unsubstituted analogs . The target compound’s methoxy group may offer a balance between activity and toxicity.

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